1-(2,2,2-Trifluoroacetyl)azetidin-3-one
Overview
Description
1-(2,2,2-Trifluoroacetyl)azetidin-3-one is a fluorinated organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidin-3-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of azetidin-3-one with trifluoroacetyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the trifluoroacetyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)azetidin-3-one has several scientific research applications, including its use in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: The fluorinated nature of the compound makes it useful in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroacetyl)azetidin-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to therapeutic effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors involved in various physiological processes.
Enzymes: It may inhibit or activate enzymes that play a role in disease pathways.
Comparison with Similar Compounds
Trifluoroacetyl chloride: A reactive acyl chloride with applications in organic synthesis.
Trifluoroacetamide: An amide derivative used in various chemical reactions.
Uniqueness: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one is unique due to its azetidin-3-one ring, which provides distinct chemical properties compared to other trifluoroacetyl derivatives.
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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